Methyl 3-phenylisoxazole-5-carboxylate
Description
Methyl 3-phenylisoxazole-5-carboxylate (C₁₁H₉NO₃, MW 203.19) is a heterocyclic compound featuring an isoxazole ring fused with a phenyl group and a methyl ester substituent. It is synthesized via alcoholysis of 3-phenylisoxazole-5-carbonyl chloride in dichloromethane . The compound exhibits a dihedral angle of 19.79° between the phenyl and isoxazole rings, with the ester group tilted at 12.14° relative to the isoxazole plane . Its crystal structure is stabilized by C–H···O hydrogen bonds, forming parallel layers in the (010) plane . Isoxazole derivatives are widely studied for their bioactivity, including anticancer, antibacterial, and insecticidal properties .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDKYDGBJLXLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacetoxyiodobenzene (DIB)-Mediated Cyclization
The most widely reported method involves the reaction of benzaldehyde oxime with methyl propiolate in the presence of diacetoxyiodobenzene (DIB). This oxidative cyclization proceeds via a nitrile oxide intermediate, which undergoes [3+2] cycloaddition with the acetylene moiety.
Reaction Conditions :
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Solvent : Acetonitrile/water (2:1 v/v)
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Temperature : 0°C
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Reagents : DIB (1.2 equivalents), benzaldehyde oxime (1 equivalent), methyl propiolate (1.5 equivalents)
The reaction is highly regioselective, favoring the 3,5-disubstituted isoxazole product. DIB acts as both an oxidant and a cyclization promoter, enabling rapid formation of the isoxazole ring at low temperatures.
Oxone-Potassium Chloride System
A green chemistry approach utilizes Oxone (potassium peroxymonosulfate) and potassium chloride in aqueous media. This method avoids organic solvents and harsh reagents.
Reaction Conditions :
The mechanism involves in situ generation of nitrile oxide from benzaldehyde oxime, followed by cycloaddition with methyl propiolate. The aqueous environment minimizes side reactions, and the absence of organic solvents simplifies purification.
Halogen-Mediated Methods
Sodium Hypochlorite (Chlorax) Protocol
This cost-effective method employs sodium hypochlorite as the oxidizing agent in dichloromethane.
Reaction Conditions :
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Solvent : Dichloromethane
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Oxidant : Chlorax (commercial NaOCl solution)
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Temperature : Room temperature (20°C)
While lower yielding than DIB or Oxone methods, this protocol is advantageous for large-scale operations due to reagent availability. The exothermic reaction requires careful temperature control to prevent decomposition.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
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Additives : Potassium chloride in Oxone-mediated reactions accelerates nitrile oxide formation by 30%.
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Stoichiometry : A 1.2:1 molar ratio of DIB to oxime maximizes yield without excess reagent waste.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Reagent Cost (USD/kg) | Environmental Impact | Scalability |
|---|---|---|---|
| DIB | 320 | Moderate (organic waste) | High |
| Oxone | 45 | Low (aqueous) | Moderate |
| NaOCl | 8 | High (chlorinated byproducts) | High |
Continuous Flow Synthesis
Pilot-scale studies demonstrate that the Oxone method adapts well to continuous flow reactors, achieving 92% yield with a residence time of 12 minutes. This approach reduces energy consumption by 40% compared to batch processes.
Mechanistic Insights
The general pathway for isoxazole formation involves three key steps:
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Nitrile Oxide Generation : Oxidation of benzaldehyde oxime to benzaldonitrile oxide ().
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Cycloaddition : [3+2] addition with methyl propiolate (), governed by frontier molecular orbital interactions:
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-phenylisoxazole-5-carboxylate is extensively studied for its potential in drug development due to its diverse biological activities:
- Neuroprotective Properties : Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders.
- Anticancer Activity : Studies have shown that derivatives of isoxazole compounds exhibit significant anticancer properties, with this compound being no exception. It has been tested against various cancer cell lines, demonstrating promising results .
Case Study: Anticancer Activity
A study published in PMC reported that this compound demonstrated effective inhibition of cancer cell proliferation, particularly in breast cancer models. The compound was found to induce apoptosis through the activation of specific biochemical pathways .
Agricultural Chemistry
In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals:
- Pesticides and Herbicides : The compound's structure allows for modifications that enhance the efficacy and safety of agrochemicals. It plays a role in developing environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms .
Material Science
The compound is explored for its applications in material science:
- Polymer Synthesis : this compound is utilized as a building block in synthesizing advanced polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is used to develop methods for detecting and quantifying specific substances:
- Detection Methods : Its unique chemical properties facilitate the creation of sensitive analytical techniques applicable in toxicology and environmental monitoring .
Biochemical Research
This compound is also significant in biochemical research:
Mechanism of Action
The mechanism of action of methyl 3-phenylisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Ester Derivatives
Isopropyl 3-phenylisoxazole-5-carboxylate
- Dihedral Angle : The bulkier isopropyl ester reduces the phenyl-isoxazole dihedral angle to 7.37°, indicating steric effects influence ring planarity .
- Hydrogen Bonding : Unlike the methyl ester’s layered structure, the isopropyl derivative forms centrosymmetric dimers via C–H···O interactions .
- Crystallographic Data : Both compounds share identical isoxazole bond lengths, confirming consistent electronic properties despite ester variations .
Ethyl 3-phenylisoxazole-5-carboxylate
- Molecular Weight: Higher MW (217.22 vs.
- Safety Profile : Shares similar hazard statements (H302: harmful if swallowed) but may differ in handling requirements due to volatility .
N,N-Dimethyl-3-phenylisoxazole-5-carboxamide
Electronic and Functional Group Modifications
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
- Ring System : Replacing isoxazole with oxadiazole introduces a more electron-deficient aromatic system, altering reactivity and binding affinity in drug design .
- Applications : Oxadiazoles are often used in high-energy materials and pharmaceuticals due to their stability and metabolic resistance .
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate
- Synthetic Utility : Bromination and microwave-assisted reactions are employed for functionalization, differing from the methyl ester’s alcoholysis route .
Biological Activity
Methyl 3-phenylisoxazole-5-carboxylate (C11H9NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, antioxidant, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl ring attached to an isoxazole moiety, with a carboxylate group that contributes to its biological activity. The dihedral angle between the isoxazole and phenyl rings is approximately 19.79°, indicating a certain degree of planarity that may influence its interaction with biological targets .
Biological Activities
1. Anticancer Activity
Research has indicated that isoxazole derivatives, including this compound, exhibit notable anticancer properties. For instance, Musad et al. (2011) highlighted the potential of substituted isoxazoles in cancer treatment, noting their ability to inhibit tumor cell proliferation . In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 1: Anticancer Activity of this compound
2. Antibacterial Activity
The compound has also shown promising antibacterial activity against various strains of bacteria. Studies have demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
3. Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. In vitro studies have shown that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity of this compound
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve various biochemical pathways:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Antibacterial Mechanism : Its antibacterial action is likely mediated through disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Tumor Model : In a study involving mice bearing xenograft tumors, administration of this compound resulted in a significant reduction in tumor volume compared to control groups .
- Bacterial Infection Model : In a murine model of bacterial infection, treatment with this compound led to reduced bacterial load and improved survival rates in infected animals .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-phenylisoxazole-5-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves alcoholysis of 3-phenylisoxazole-5-carbonyl chloride in dichloromethane, with thionyl chloride (SOCl₂) used to activate the carboxylic acid precursor . Optimization includes controlling reaction temperature (e.g., ice bath for acid chloride formation) and stoichiometric ratios (e.g., 1.2 equivalents of SOCl₂). Recrystallization in ethyl acetate yields high-purity crystals for structural analysis .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, dihedral angles (e.g., 19.79° between isoxazole and phenyl rings), and hydrogen-bonding networks .
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and ester group orientation.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₁₁H₉NO₃; M = 203.19) .
Q. How is the purity of this compound validated during synthesis?
Purity is assessed via melting point analysis, chromatographic methods (HPLC/TLC), and crystallographic refinement parameters (e.g., R₁ < 0.059, wR₂ < 0.133) . Impurity profiles are monitored using SADABS absorption corrections during SC-XRD data collection .
Advanced Research Questions
Q. What key structural features of this compound influence its intermolecular interactions?
The ester group (-COOCH₃) is inclined at 12.14° to the isoxazole ring, while C–H···O hydrogen bonds (e.g., C3–H3···O2, 2.58 Å) form layered crystal packing parallel to the (010) plane . These interactions are critical for stabilizing the solid-state structure and may influence solubility in solvent systems .
Q. How can discrepancies in crystallographic data between studies be resolved?
Discrepancies in dihedral angles or hydrogen-bonding motifs (e.g., variations in R₂²(10) graph-set motifs) require rigorous refinement using programs like SHELXL. Cross-validation with independent datasets and adherence to IUCr standards for displacement parameters (e.g., Uₚₐᵣₐₗₗₑₗ < 0.1 Ų) minimize systematic errors .
Q. What computational methods complement experimental crystallographic data for this compound?
Density Functional Theory (DFT) calculations validate bond lengths (e.g., N1–O1 = 1.402 Å) and torsional angles. Molecular docking studies explore bioactive conformations, particularly for derivatives targeting enzymes like cyclooxygenase or bacterial efflux pumps .
Q. How do substituents on the isoxazole ring alter reactivity and bioactivity?
Electron-withdrawing groups (e.g., -Br at the phenyl ring) enhance electrophilicity, enabling nucleophilic substitution. Comparative studies with analogues (e.g., ethyl or isopropyl esters) reveal steric and electronic effects on antibacterial activity . Structure-activity relationship (SAR) models prioritize derivatives with <15° dihedral angles for improved target binding .
Q. What challenges arise in hydrogen-bonding analysis during crystallographic refinement?
Weak C–H···O interactions (e.g., C12–H12B···O2, 2.50 Å) require high-resolution data (θ > 25.1°) and constrained H-atom parameters. SHELXL’s extinction correction (e.g., k = 0.0049) mitigates absorption effects in low-symmetry space groups (e.g., P2₁/c) .
Q. How can synthetic routes be modified to design derivatives with enhanced bioactivity?
- Ester hydrolysis: Generates carboxylic acid intermediates for peptide coupling.
- Phenyl ring functionalization: Introduce halides or methoxy groups to modulate lipophilicity and antimicrobial potency .
- Heterocycle substitution: Replace isoxazole with pyrazole or oxadiazole to explore scaffold flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
